Cobalt(II) dibromo(1,2-dimethoxyethane)
Overview
Description
Cobalt(II) dibromo(1,2-dimethoxyethane) is an organometallic compound with the chemical formula C₄H₁₀Br₂CoO₂. It is a blue powder that is sensitive to moisture and is typically stored under an inert gas such as nitrogen or argon at low temperatures. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Cobalt(II) dibromo(1,2-dimethoxyethane) can be synthesized by reacting cobalt(II) bromide with 1,2-dimethoxyethane. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Cobalt(II) dibromo(1,2-dimethoxyethane) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states or elemental cobalt.
Substitution: The bromide ligands can be substituted with other ligands such as chloride or iodide.
Complex Formation: It can form complexes with other ligands, enhancing its catalytic properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cobalt(II) dibromo(1,2-dimethoxyethane) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in hydrogenation and hydrosilylation reactions.
Material Science: It is used in the preparation of optical thin films and liquid crystal molecules.
Analytical Chemistry: It serves as a reagent in various analytical techniques to detect and quantify specific substances
Mechanism of Action
The mechanism of action of cobalt(II) dibromo(1,2-dimethoxyethane) involves its ability to coordinate with other molecules through its cobalt center. This coordination can facilitate various chemical reactions by stabilizing transition states or intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Cobalt(II) dibromo(1,2-dimethoxyethane) can be compared with similar compounds such as:
Nickel(II) dibromo(1,2-dimethoxyethane): Similar in structure but with nickel instead of cobalt, used in similar catalytic applications.
Cobalt(II) chloride(1,2-dimethoxyethane): Similar but with chloride ligands, used in different catalytic and analytical applications
Cobalt(II) dibromo(1,2-dimethoxyethane) is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in catalysis and material science .
Properties
IUPAC Name |
dibromocobalt;1,2-dimethoxyethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Co/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBJWQNBNJBZPR-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Co](Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2CoO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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